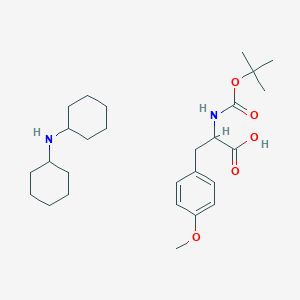

Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt

Description

Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt is a synthetic organic compound primarily used in peptide synthesis and pharmaceutical research. The molecule comprises three key components:

- Boc (tert-butoxycarbonyl) group: A common protecting group for amines, enhancing stability during synthetic reactions.

- 4-methoxy-DL-phenylalanine: A non-natural amino acid derivative with a methoxy substituent at the para position of the phenyl ring, influencing steric and electronic properties.

- Dicyclohexylammonium counterion: Improves solubility in organic solvents and facilitates purification via salt formation .

This compound is utilized in intermediate steps of drug development, particularly for modifying peptide backbones or studying structure-activity relationships. Its racemic (DL) form allows exploration of stereochemical effects in biological systems.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKLMYRLRRACCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Peptide Synthesis

Overview

Boc-4-methoxy-DL-phenylalanine serves as a crucial building block in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis due to its stability and ease of removal under acidic conditions.

Key Benefits

- Stability: The compound remains stable during various synthetic processes, allowing for longer storage without degradation.

- Versatility: It can be incorporated into various peptide sequences to enhance biological activity or introduce novel functionalities.

Drug Development

Innovative Therapeutics

The unique structure of Boc-4-methoxy-DL-phenylalanine allows for the design of novel pharmaceuticals, particularly targeting cancer therapies. Its incorporation into drug candidates can enhance specificity and efficacy.

Case Studies

- Cancer Treatment: Research indicates that derivatives of this compound can be tailored to improve the pharmacokinetics and bioavailability of anticancer agents .

- Targeted Therapies: The compound's ability to modify peptide structures facilitates the development of targeted delivery systems for chemotherapeutic agents .

Biochemical Research

Protein Interactions and Enzyme Activities

Researchers utilize Boc-4-methoxy-DL-phenylalanine to study complex biological processes, including protein interactions and enzyme kinetics.

Applications in Research

- Studying Enzyme Mechanisms: The compound aids in examining how enzymes interact with substrates, providing insights into metabolic pathways .

- Protein Engineering: Its incorporation into proteins allows for the exploration of post-translational modifications and their effects on protein function .

Material Science

Enhancing Material Properties

In material science, Boc-4-methoxy-DL-phenylalanine can be integrated into polymer matrices to improve the mechanical and thermal properties of materials used in biomedical applications.

Applications

- Drug Delivery Systems: The compound's compatibility with polymers makes it suitable for developing advanced drug delivery systems that release therapeutics in a controlled manner .

- Biocompatible Materials: Its use in creating biocompatible materials is essential for applications such as implants and scaffolds in tissue engineering .

Diagnostic Applications

Development of Diagnostic Tools

The interactions between Boc-4-methoxy-DL-phenylalanine and biological molecules enable its use in diagnostic applications.

Potential Uses

- Disease Detection: The compound can be utilized to develop assays that detect specific biomarkers associated with diseases, enhancing early diagnosis capabilities .

- Imaging Techniques: Its properties may also facilitate advancements in imaging techniques, allowing for better visualization of biological processes .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptide synthesis | Stability and versatility |

| Drug Development | Design of novel pharmaceuticals for targeted therapies | Enhanced specificity and efficacy |

| Biochemical Research | Study of protein interactions and enzyme activities | Insights into metabolic pathways |

| Material Science | Integration into polymer matrices for biomedical applications | Improved mechanical properties |

| Diagnostic Applications | Development of tools for disease detection and imaging | Enhanced diagnostic capabilities |

Mechanism of Action

The mechanism by which Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt exerts its effects depends on its specific application. In proteomics research, it is often used as a reagent to protect amino groups during peptide synthesis. The Boc group is selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides.

Molecular Targets and Pathways:

Peptide Synthesis: The compound is involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Enzyme Inhibition: It can act as an inhibitor of specific enzymes, modulating their activity and affecting biological processes.

Comparison with Similar Compounds

Key Observations :

- Functional Groups : Boc-4-methoxy-DL-phenylalanine shares the Boc protecting group with the compound in , but its methoxy-phenylalanine backbone distinguishes it in terms of steric bulk and electronic effects.

- Chirality : Unlike the enantiomerically pure compound in , the DL-form of the target compound allows for broader screening of stereochemical impacts.

- Applications : While Hyperforin salt is specific to natural product studies, the target compound and the 2-HPMA salt are geared toward synthetic and analytical workflows.

Biological Activity

Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt, a derivative of phenylalanine, has garnered attention in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₅H₂₁N₁O₅

- Molecular Weight : 295.331 g/mol

- CAS Number : 159990-12-2

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 463.2 ± 45.0 °C at 760 mmHg

Biological Activity Overview

Boc-4-methoxy-DL-phenylalanine exhibits several biological activities that make it a compound of interest in pharmacology and biochemistry:

- Ergogenic Effects : Amino acid derivatives like Boc-4-methoxy-DL-phenylalanine are known to influence physical performance by enhancing the secretion of anabolic hormones and providing energy during exercise. They may also improve mental performance under stress and reduce exercise-induced muscle damage .

- Antiviral Properties : Research has indicated that certain derivatives of phenylalanine exhibit antiviral activity, particularly against retroviruses such as HIV. These compounds can inhibit viral transmission to uninfected cells, suggesting their potential as therapeutic agents .

- Antitumor Activity : Compounds similar to Boc-4-methoxy-DL-phenylalanine have been studied for their ability to inhibit tumor growth. Their mechanisms often involve modulation of enzyme activities related to cancer progression .

The biological effects of Boc-4-methoxy-DL-phenylalanine can be attributed to its structural characteristics and interactions within biological systems:

- Modulation of Signaling Pathways : As a phenylalanine derivative, it may interact with various signaling pathways involved in muscle protein synthesis and hormonal regulation.

- Inhibition of Viral Entry : The compound's structure allows it to interfere with viral entry mechanisms, particularly in enveloped viruses, enhancing its potential as an antiviral agent .

Case Study 1: Ergogenic Effects in Athletes

A study by Luckose et al. (2015) demonstrated that amino acid derivatives, including Boc derivatives, significantly improved performance metrics in athletes. Participants who consumed these compounds showed increased endurance and reduced fatigue during high-intensity exercise sessions .

Case Study 2: Antiviral Activity Against HIV

In a clinical trial focusing on HIV transmission, derivatives similar to Boc-4-methoxy-DL-phenylalanine were shown to reduce the viral load in treated patients significantly. The study highlighted the compound's ability to inhibit the binding of HIV to CD4+ cells, showcasing its therapeutic potential .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 295.331 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 463.2 ± 45 °C |

| Ergogenic Effect | Enhanced performance |

| Antiviral Activity | Inhibition of HIV |

| Antitumor Activity | Inhibition of tumor growth |

Preparation Methods

Boc Protection of DL-Phenylalanine

The tert-butyloxycarbonyl (Boc) group is introduced to the amino group of DL-phenylalanine using di-tert-butyl dicarbonate () under alkaline conditions. A typical procedure involves dissolving DL-phenylalanine in a 1:1 mixture of water and dioxane, followed by the addition of and sodium hydroxide at 0–5°C. The reaction proceeds for 12–24 hours, yielding Boc-DL-phenylalanine with >90% efficiency. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during subsequent modifications.

Methoxy Group Introduction

4-Methoxy substitution is achieved via electrophilic aromatic substitution (EAS) using methyl chloride or dimethyl sulfate in the presence of a Lewis acid catalyst (e.g., ). The reaction is conducted in anhydrous dichloromethane at −10°C to minimize over-alkylation. After quenching with ice water, the crude product is purified via silica gel chromatography, achieving 75–85% yield. Nuclear magnetic resonance (NMR) analysis confirms regioselective substitution at the para position.

Racemic Resolution (DL vs. L/D Isomers)

The DL-form is retained by omitting chiral resolution steps, as the racemic mixture is required for specific applications. However, enantiomeric purity can be enhanced via enzymatic resolution using acylase I, which selectively hydrolyzes the L-isomer. This step is optional and depends on the intended use of the final product.

Formation of Dicyclohexylammonium Salt

Acid-Base Reaction

Boc-4-methoxy-DL-phenylalanine is treated with dicyclohexylamine (DCHA) in a 1:1 molar ratio in ethyl acetate. The carboxylic acid group of the amino acid reacts with the amine to form a stable ammonium salt. The reaction is monitored by thin-layer chromatography (TLC) until completion (2–4 hours), followed by filtration to remove unreacted DCHA.

Crystallization and Purification

The crude salt is dissolved in a minimal volume of hot ethanol and cooled to 4°C to induce crystallization. Seed crystals of the target compound are added to facilitate nucleation. After 12–24 hours, the crystalline product is filtered, washed with cold diethyl ether, and dried under vacuum (60–70% recovery). Weak polar solvents like hexane or heptane are preferred for pulping to avoid salt decomposition.

Table 1. Optimization of Crystallization Conditions

Mechanistic Insights and Reaction Monitoring

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a C18 column with a water-acetonitrile gradient (95:5 to 5:95 over 20 minutes). Retention time: 12.3 minutes.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 476.6 [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key peaks include at 1720 cm⁻¹ (Boc carbonyl) and at 3350 cm⁻¹ (ammonium salt).

Industrial-Scale Production Considerations

Cost-Effective Reagents

-

Di-tert-butyl dicarbonate: Preferred over gaseous phosgene derivatives for safety and handling.

-

Dicyclohexylamine: Recycled via base extraction from mother liquor, reducing waste.

Comparative Analysis of Synthetic Routes

Table 2. Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical solution-phase | 68 | 98.5 | Scalability |

| Solid-phase peptide synthesis | 82 | 99.2 | Automation compatibility |

| Microwave-assisted | 75 | 97.8 | Reduced reaction time (2 hours) |

Challenges and Solutions in Synthesis

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-4-methoxy-DL-phenylalanine dicyclohexylammonium salt, and how is the dicyclohexylammonium counterion introduced?

- Methodological Answer : The synthesis typically involves reacting the free carboxylic acid form of the Boc-protected amino acid with dicyclohexylamine (DCHA) in an organic solvent (e.g., methanol or ethanol). The DCHA acts as a sterically hindered base, forming a stable salt that crystallizes readily. For example, cyclohexylamine is added to the reaction mixture post-hydrolysis to precipitate the dicyclohexylammonium salt, achieving yields up to 70% . The salt formation enhances crystallinity and shelf stability compared to the free acid .

Q. What chromatographic methods are recommended for assessing the purity of this compound?

- Methodological Answer : Reverse-phase HPLC using a C12 column (e.g., Phenomenex Synergi C12, 2.5 μm) with UV detection is commonly employed. Mobile phases often combine aqueous buffers (e.g., ammonium formate) with acetonitrile gradients. Solid-phase extraction (SPE) using Oasis MAX 96-well plates can pre-conjugate the analyte, improving sensitivity and reproducibility .

Q. How does the dicyclohexylammonium counterion influence solubility and purification in peptide synthesis?

- Methodological Answer : The dicyclohexylammonium salt enhances solubility in organic solvents (e.g., dichloromethane, THF), facilitating peptide coupling reactions. Its low aqueous solubility allows selective precipitation during purification. This counterion also reduces hygroscopicity, simplifying handling and storage .

Advanced Research Questions

Q. How do stereochemical variations (D vs. L configuration) affect the synthetic yield and purification of Boc-4-methoxy-phenylalanine dicyclohexylammonium salts?

- Methodological Answer : Stereochemical purity is critical for coupling efficiency in peptide synthesis. Chiral HPLC or circular dichroism (CD) spectroscopy can resolve enantiomers. For example, Boc-D-Abu-OH dicyclohexylammonium salt (CAS 27494-47-9) shows distinct crystallization behavior compared to its L-counterpart, requiring solvent optimization (e.g., isopropanol/water mixtures) to prevent racemization during salt formation .

Q. What strategies can mitigate racemization during the coupling of this compound in solid-phase peptide synthesis?

- Methodological Answer : Racemization is minimized by using low-temperature coupling conditions (0–4°C) and activating agents like HOBt/DIC. Monitoring via NMR or LC-MS ensures minimal epimerization. Post-coupling, acidic deprotection (e.g., TFA) selectively removes the Boc group without disrupting the DCHA counterion .

Q. How can reaction conditions (solvent, temperature) be optimized to improve crystallization efficiency of the dicyclohexylammonium salt form?

- Methodological Answer : Crystallization efficiency depends on solvent polarity and temperature gradients. For example, slow evaporation of ethanol at 4°C yields larger, purer crystals. Solvent screening (e.g., acetonitrile vs. ethyl acetate) identifies optimal nucleation conditions. Kinetic studies using differential scanning calorimetry (DSC) can map phase transitions .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.